3-Aminothietane-3-carboxylic acid

Description

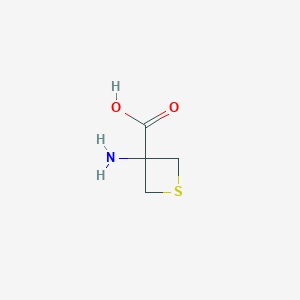

Structure

3D Structure

Properties

IUPAC Name |

3-aminothietane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDSDHIXKWUWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567106 | |

| Record name | 3-Aminothietane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138650-26-7 | |

| Record name | 3-Aminothietane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-Aminothietane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminothietane-3-carboxylic acid is a non-proteinogenic, cyclic amino acid of interest in medicinal chemistry and drug development due to its constrained four-membered ring structure. Understanding its fundamental basic properties, such as its acid dissociation constants (pKa) and isoelectric point (pI), is critical for predicting its behavior in physiological systems, designing derivatives, and developing analytical methods. This guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to a lack of direct experimental data for its pKa values, this document details the standard experimental and computational methodologies used for their determination and provides estimated values based on the established behavior of analogous amino acids.

Introduction

This compound is a unique structural analog of natural amino acids, incorporating a thietane ring that imparts significant conformational rigidity. This structural constraint is a valuable feature in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. Like all amino acids, its behavior in solution is governed by the ionization of its acidic (carboxylic acid) and basic (amino) functional groups. The pH at which these groups ionize dictates the molecule's net charge, solubility, and potential for intermolecular interactions.

While specific derivatives of related heterocyclic compounds have been explored for various biological activities, fundamental physicochemical data on the parent molecule, this compound, is not widely published.[1][2][3] This guide consolidates the available information and presents the established methodologies for determining its key basic properties.

Physicochemical Properties

The known and computed physicochemical properties of this compound are summarized below. It is important to note that the pKa and pI values are estimations based on typical ranges for α-amino acids, as experimentally determined values are not available in the cited literature.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂S | [4][5] |

| Molecular Weight | 133.17 g/mol | [4] |

| CAS Number | 138650-26-7 | [4] |

| 2D Structure |  | [5] |

| SMILES | C1SC(C1)(N)C(=O)O | [4] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [4] |

| Computed logP | -0.4847 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Estimated pKa₁ (-COOH) | ~1.8 - 2.4 | [6] |

| Estimated pKa₂ (-NH₃⁺) | ~8.8 - 9.7 | [6] |

| Estimated Isoelectric Point (pI) | ~5.3 - 6.1 | Calculated |

Fundamental Acid-Base Chemistry

Like other amino acids, this compound can exist in different ionic states depending on the pH of the solution. At the isoelectric point (pI), the molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge.[7][8]

-

At low pH (pH < pKa₁): The molecule is fully protonated, carrying a net positive charge (+H₃N-C(R)-COOH).

-

At intermediate pH (pKa₁ < pH < pKa₂): The molecule is a zwitterion, carrying no net charge (+H₃N-C(R)-COO⁻).

-

At high pH (pH > pKa₂): The molecule is fully deprotonated, carrying a net negative charge (H₂N-C(R)-COO⁻).

The pKa values define these transitions. The pKa₁ corresponds to the ionization of the carboxylic acid, while the pKa₂ corresponds to the deprotonation of the ammonium group.[9] For an amino acid with a non-ionizable side chain, the isoelectric point is the average of pKa₁ and pKa₂.[6][10]

References

- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C4H7NO2S | CID 15024263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. global.oup.com [global.oup.com]

- 8. Isoelectric point - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]

3-Aminothietane-3-carboxylic acid chemical structure and nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and known properties of 3-Aminothietane-3-carboxylic acid. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its significance as a unique amino acid analogue.

Chemical Structure and Nomenclature

This compound is a non-proteinogenic amino acid containing a four-membered thietane ring. This strained heterocyclic motif imparts unique conformational constraints and physicochemical properties, making it an intriguing building block in medicinal chemistry.

The chemical structure of this compound is as follows:

Caption: 2D Chemical Structure of this compound.

Nomenclature:

-

Systematic IUPAC Name: this compound

-

CAS Number: 138650-26-7[1]

-

Other Names: 3-Amino-3-carboxythietane, 3-Thietanecarboxylicacid,3-amino-(9CI)[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂S | ChemScene[1] |

| Molecular Weight | 133.17 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | -0.4847 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| SMILES | O=C(O)C1(N)CSC1 | ChemScene[1] |

Synthesis and Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, a general understanding of its synthesis can be derived from methods used for related thietane derivatives. The synthesis of 3-amino thietanes is a key area of research in medicinal chemistry due to their potential pharmacological applications.[2]

A plausible synthetic approach could involve a multi-step sequence starting from simpler precursors, potentially involving the formation of the thietane ring followed by the introduction of the amino and carboxylic acid functionalities. One possible conceptual workflow is outlined below.

Caption: A high-level conceptual workflow for the synthesis of this compound.

General Experimental Considerations (Hypothetical):

-

Step 1: Thietane Ring Formation: This could potentially be achieved through the cyclization of a suitable precursor containing a thiol and a leaving group at the appropriate positions.

-

Step 2: Functional Group Interconversion: The initially formed thietane may require modification of existing functional groups to facilitate the introduction of the desired amino and carboxyl moieties.

-

Step 3: Introduction of Amino and Carboxyl Groups: This could be accomplished through various established organic chemistry reactions, such as amination and carboxylation, at the 3-position of the thietane ring.

It is important to note that this is a generalized scheme, and the actual synthesis would require careful optimization of reaction conditions, reagents, and purification methods.

Role in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in the public domain, its structural features suggest its potential as a valuable tool in drug discovery. The carboxylic acid group is a common pharmacophore in many drugs; however, it can also present challenges related to metabolic stability and membrane permeability.[3][4]

This compound can be considered a bioisostere of natural amino acids and other carboxylic acid-containing molecules. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The rigid thietane ring can orient the amino and carboxylic acid groups in a specific spatial arrangement, which could lead to enhanced binding affinity and selectivity for a biological target.

The logical workflow for incorporating a novel building block like this compound into a drug discovery pipeline is illustrated below.

Caption: A logical workflow illustrating the use of this compound as a bioisostere in a drug discovery program.

Spectroscopic Characterization

-

¹H NMR: The spectrum would likely show signals for the two methylene (CH₂) groups of the thietane ring and a broad singlet for the amine (NH₂) protons. The carboxylic acid proton would appear as a very broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum would exhibit signals for the methylene carbons, the quaternary carbon bearing the amino and carboxyl groups, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).

-

Infrared (IR) Spectroscopy: A broad O-H stretching band characteristic of a carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would appear around 1700-1750 cm⁻¹. The N-H stretching of the amino group would be observed in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (133.17). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thietane ring.

Conclusion

This compound is a fascinating and synthetically accessible building block with significant potential in the field of drug discovery. Its unique structural and physicochemical properties make it an attractive candidate for use as a bioisostere to modulate the properties of lead compounds. While detailed biological and experimental data remain limited in the public sphere, this guide provides a solid foundation of its chemical identity and potential applications, encouraging further investigation by the scientific community.

References

3-Aminothietane-3-carboxylic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

CAS Number: 138650-26-7[1]

Molecular Formula: C₄H₇NO₂S[1][2]

This document serves as a technical guide to 3-Aminothietane-3-carboxylic acid, consolidating available data on its chemical properties and structural characteristics. Due to the limited extent of published research specifically on this molecule, this guide also provides generalized experimental workflows relevant to the characterization of novel amino acids.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from publicly available data.

| Property | Value | Source |

| Molecular Weight | 133.17 g/mol | [1] |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |

| LogP | -0.4847 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Structural and Conformational Insights

While detailed biological studies on this compound are not extensively available in peer-reviewed literature, theoretical and spectroscopic conformational studies of its dipeptide derivatives have been conducted. These studies indicate that this compound (referred to as Attc in the literature), a four-membered ring thioether analogue of S-methylcysteine, can adopt an extended C5 conformation. This conformation is stabilized by an inter-residue NH···S interaction. In the context of a capped dipeptide, Cbz–(Attc)₂–NHMe, successive C5-C6γ motifs were observed, leading to a fully extended 2.0₅-helix conformation in the gas phase. In solution, this extended conformation is in competition with a C10 conformation.

Experimental Protocols

Caption: Generalized workflow for the synthesis and evaluation of a novel amino acid.

Signaling Pathways

Currently, there is no published research that implicates this compound in any specific biological or signaling pathways. Further investigation would be required to determine its molecular targets and mechanism of action.

Logical Relationships in Drug Discovery

The development of a novel amino acid like this compound for therapeutic purposes would follow a logical progression from initial synthesis to preclinical evaluation. The following diagram illustrates this general relationship.

Caption: A simplified logical flow for the development of a novel amino acid therapeutic.

References

Physical and chemical properties of 3-Aminothietane-3-carboxylic acid

An In-depth Technical Guide to 3-Aminothietane-3-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for this compound. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some properties are discussed in the context of related chemical structures, such as thietanes, carboxylic acids, and amino acids. All data should be used with the understanding that further experimental validation is required.

Introduction

This compound is a non-canonical amino acid containing a four-membered thietane ring. This structural motif is of significant interest in medicinal chemistry as the thietane ring can serve as a bioisostere for other functional groups, potentially improving physicochemical and pharmacological properties of drug candidates.[1] The presence of both an amino and a carboxylic acid group makes it a chiral building block with potential applications in the synthesis of novel peptides, peptidomimetics, and other biologically active molecules.[2] This guide summarizes the known physical and chemical properties, outlines general synthetic and analytical methodologies, and discusses potential biological relevance.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported. The following tables summarize available computed data and general properties expected based on its structure.

Table 1: General and Computational Properties [3][4]

| Property | Value | Source |

| CAS Number | 138650-26-7 | ChemScene[3] |

| Molecular Formula | C₄H₇NO₂S | ChemScene[3] |

| Molecular Weight | 133.17 g/mol | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[3] |

| logP (calculated) | -0.4847 | ChemScene[3] |

| Hydrogen Bond Donors | 2 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

Table 2: Estimated Physical Properties

| Property | Estimated Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Typical for small molecule amino acids. |

| Melting Point | Expected to be high with decomposition | Amino acids are zwitterionic, leading to strong intermolecular forces. |

| Boiling Point | Not applicable; likely decomposes at high temperatures | Characteristic of amino acids. |

| Solubility | Likely soluble in water, especially at acidic or basic pH; sparingly soluble in nonpolar organic solvents. | The polar amino and carboxylic acid groups enhance water solubility. |

| pKa (Carboxylic Acid) | Estimated to be around 2-3 | The electron-withdrawing amino group lowers the pKa of the carboxylic acid compared to a simple carboxylic acid.[5] |

| pKa (Amine) | Estimated to be around 9-10 | Typical for the ammonium group of an amino acid.[5] |

Chemical Properties and Reactivity

This compound possesses the characteristic reactivity of an amino acid. The primary amine can act as a nucleophile and a base, while the carboxylic acid is acidic and can be converted to various derivatives such as esters and amides. The thietane ring, a cyclic thioether, can potentially be oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the molecule's polarity and hydrogen bonding capabilities.[6]

Experimental Protocols

General Synthesis Strategy

One conceptual approach is outlined below. This is a generalized workflow and would require significant experimental optimization.

Protocol Outline:

-

Strecker Amino Acid Synthesis: Thietan-3-one could be reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) to form the corresponding α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile would then be subjected to acidic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the final product.

Purification: Purification would likely involve ion-exchange chromatography, taking advantage of the amphoteric nature of the amino acid, followed by recrystallization.

Analytical Characterization

Standard analytical techniques would be employed to characterize the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methylene protons of the thietane ring and the amine protons.

-

¹³C NMR would show signals for the quaternary carbon attached to the amino and carboxyl groups, the methylene carbons of the ring, and the carbonyl carbon.[8]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern of the molecule.[9]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.

Biological Activity and Signaling Pathways

Specific biological activities or signaling pathways for this compound have not been detailed in the available literature. However, thietane-containing compounds have been investigated for a range of biological activities, including anti-inflammatory and anti-platelet effects.[10][11] As a non-canonical amino acid, it could be a building block for creating peptides with modified conformations and improved metabolic stability.

Given the lack of specific pathway information, a hypothetical signaling pathway is presented below to illustrate the potential mechanism of action for a therapeutic agent derived from a novel amino acid. This diagram represents a generic pathway where an inhibitor blocks a key enzyme in a disease-related cascade.

Conclusion

This compound is a promising but currently under-characterized building block for drug discovery and development. Its unique thietane-containing structure offers potential for creating novel therapeutics with improved properties. However, a significant need exists for further research to fully elucidate its experimental physicochemical properties, develop robust synthetic protocols, and investigate its biological activities and potential mechanisms of action. This guide provides a foundational overview based on available data and chemical principles, intended to support and encourage further investigation into this intriguing molecule.

References

- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C4H7NO2S | CID 15024263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Recent synthesis of thietanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1785036-58-9|this compound 1,1-dioxide|BLD Pharm [bldpharm.com]

- 9. Mass spectrometry imaging of amino neurotransmitters: a comparison of derivatization methods and application in mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-Aminothietane-3-carboxylic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Aminothietane-3-carboxylic acid. While specific long-term stability and forced degradation studies on this compound are not extensively available in public literature, this document consolidates general knowledge based on the chemical properties of its constituent functional groups—a strained thietane ring, a primary amine, and a carboxylic acid. This guide offers best practices for handling and storage to ensure the integrity of the compound for research and development purposes. Experimental protocols for assessing stability and common analytical techniques are also detailed to aid researchers in establishing in-house stability programs.

Introduction

This compound is a non-proteinogenic amino acid containing a four-membered sulfur-containing heterocycle. Such strained ring systems and bifunctional amino acid scaffolds are of increasing interest in medicinal chemistry as building blocks for novel therapeutics.[1][2] The thietane moiety can influence the physicochemical properties of a molecule, such as its three-dimensionality, polarity, and metabolic stability.[3] Given its potential utility in drug discovery, a thorough understanding of its chemical stability is paramount for its effective application. This guide aims to provide a foundational understanding of the factors that may influence the stability of this compound and to propose standard procedures for its storage and handling.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 138650-26-7[4]

-

Molecular Formula: C₄H₇NO₂S[4]

-

Molecular Weight: 133.17 g/mol [4]

-

Appearance: Solid (form may vary)

The structure combines the features of a cyclic amino acid with a strained thietane ring. The presence of both an acidic (carboxylic acid) and a basic (amine) group suggests zwitterionic properties. The strained four-membered ring may be susceptible to ring-opening reactions under certain conditions.

Recommended Storage and Handling

Based on information from various chemical suppliers and general best practices for aminocarboxylic acids, the following storage conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or frozen (-20°C for long-term storage) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation, particularly of the sulfur atom. |

| Moisture | Sealed in a dry environment. Use of a desiccator is advised. | To prevent hydrolysis of the compound or degradation facilitated by moisture. |

| Light | Protect from light. Store in an amber vial or a dark place. | To prevent potential photodegradation. |

| Container | Tightly sealed, appropriate chemical-resistant container. | To prevent contamination and exposure to air and moisture. |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, potential routes can be inferred from the functional groups present.

Thermal Degradation

Amino acids, upon heating, can undergo complex decomposition reactions, including decarboxylation and deamination.[5][6][7][8] The strained thietane ring may also be susceptible to thermal decomposition.

pH-Dependent Degradation (Hydrolysis)

The stability of amino acids is often pH-dependent. At extreme pH values, acid- or base-catalyzed hydrolysis of functional groups can occur.[9][10] For this compound, the strained thietane ring could be susceptible to nucleophilic attack and ring-opening under strongly acidic or basic conditions.

Oxidative Degradation

The sulfur atom in the thietane ring is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone. Strong oxidizing agents should be avoided during storage and handling.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[11] While specific data is unavailable for this compound, protection from light is a standard precaution.

The logical relationship for assessing stability is outlined in the following diagram.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to understand the stability of this compound. These should be adapted based on the specific analytical methods available.

General Forced Degradation Workflow

The workflow for a forced degradation study is depicted below.

Protocol for Hydrolytic Degradation

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

-

Prepare solutions of 0.1 M HCl and 0.1 M NaOH.

-

-

Stress Conditions:

-

For acidic hydrolysis, mix an aliquot of the stock solution with 0.1 M HCl.

-

For basic hydrolysis, mix an aliquot of the stock solution with 0.1 M NaOH.

-

For neutral hydrolysis, mix an aliquot of the stock solution with water.

-

Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

-

-

Sampling and Analysis:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV) to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

Protocol for Oxidative Degradation

-

Preparation of Solutions:

-

Prepare a stock solution of this compound as described above.

-

Prepare a 3% solution of hydrogen peroxide (H₂O₂).

-

-

Stress Conditions:

-

Mix an aliquot of the stock solution with the 3% H₂O₂ solution.

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C). Protect from light.

-

-

Sampling and Analysis:

-

Withdraw samples at various time points.

-

Quench the reaction if necessary (e.g., by adding a scavenger for H₂O₂).

-

Analyze the samples by HPLC-UV or LC-MS.

-

Protocol for Thermal Degradation

-

Sample Preparation:

-

Place a known amount of the solid compound in a vial.

-

Prepare a solution of the compound as for hydrolytic studies.

-

-

Stress Conditions:

-

Place the solid sample and the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).

-

-

Sampling and Analysis:

-

For the solid, dissolve a known amount at different time points for analysis.

-

For the solution, take aliquots at different time points.

-

Analyze the samples to assess degradation.

-

Protocol for Photodegradation

-

Sample Preparation:

-

Prepare a solution of the compound.

-

Place the solution in a photostability chamber.

-

-

Stress Conditions:

-

Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Include a dark control sample to differentiate between thermal and photolytic degradation.

-

-

Sampling and Analysis:

-

Withdraw samples at various time points and analyze for degradation.

-

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Table 2: Analytical Techniques for Stability Assessment

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | The primary technique for quantifying the parent compound and its degradation products. A reversed-phase C18 column with a UV detector is a common starting point. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to identify the mass of degradation products, which aids in structure elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to characterize the structure of isolated degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for identifying changes in functional groups of the compound upon degradation. |

Signaling Pathways and Biological Context

Currently, there is limited public information available that directly implicates this compound in specific signaling pathways. However, as a constrained amino acid, its derivatives could be designed as mimetics of natural amino acids to interact with various biological targets. For instance, aminocycloalkane carboxylic acids are known to be valuable in the design of enzyme inhibitors and receptor ligands. The thietane ring, being a bioisostere of other cyclic systems, can be used to modulate pharmacokinetic and pharmacodynamic properties.[3]

The general workflow for incorporating such a novel amino acid in early-stage drug discovery is outlined below.

Conclusion

While specific, quantitative stability data for this compound is not widely published, this technical guide provides a framework for its stable storage and handling based on its chemical structure and general principles of organic chemistry. The recommended conditions—refrigerated, dry, dark, and under an inert atmosphere—are crucial for minimizing potential degradation. Researchers are encouraged to perform their own stability assessments using the outlined forced degradation protocols and analytical methods to ensure the quality and reliability of the compound in their specific applications. As the use of novel building blocks like this compound expands, it is anticipated that more detailed stability data will become available.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Conformational analysis of 3-Aminothietane-3-carboxylic acid

An In-Depth Technical Guide to the Conformational Analysis of 3-Aminothietane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique, constrained amino acid of significant interest in medicinal chemistry and drug design. Its rigid four-membered thietane ring imparts specific conformational preferences that can influence the biological activity of peptides and small molecules into which it is incorporated. A thorough understanding of its conformational landscape is therefore crucial for rational drug design. This guide provides a comprehensive overview of the conformational analysis of this compound, synthesizing theoretical principles with available data on related structures. It covers the key conformational features, including thietane ring puckering and side-chain orientation, and outlines the experimental and computational methodologies used for their characterization.

Introduction

The conformational analysis of small molecules is a cornerstone of modern drug discovery, providing insights into molecular shape, flexibility, and the presentation of key pharmacophoric features. This compound presents a fascinating case study due to the interplay between the strained thietane ring and the amino acid functionalities. The inherent ring strain of the four-membered heterocycle leads to a non-planar, puckered conformation, which in turn influences the spatial orientation of the amino and carboxylic acid groups. This guide will delve into the theoretical underpinnings of its conformational preferences and the practical approaches to its analysis.

Key Conformational Features

The conformational landscape of this compound is primarily defined by two features: the puckering of the thietane ring and the rotation around the C3-Cα bond.

Thietane Ring Puckering

Unlike planar cyclobutane, the thietane ring adopts a puckered conformation to alleviate torsional strain. This puckering is characterized by a "butterfly" motion where one atom deviates from the plane formed by the other three. The degree of puckering can be described by a puckering amplitude and a phase angle. For the parent thietane molecule, a double-well potential energy surface governs this puckering, with a defined energy barrier to inversion.[1] The puckering of the thietane ring in this compound is expected to be a key determinant of its overall shape.

Side Chain Conformation

The orientation of the amino and carboxylic acid groups relative to the thietane ring is another critical conformational parameter. Rotation around the C3-Cα bond will be influenced by steric interactions with the ring protons and potential intramolecular hydrogen bonding between the amino, carboxyl, and even the sulfur atom. Studies on dipeptide derivatives of this compound (Attc) have shown its propensity to adopt extended conformations stabilized by intra-residue N-H···S interactions.[2]

Quantitative Conformational Data (Theoretical)

Table 1: Key Dihedral Angles for Puckered Conformations of the Thietane Ring

| Dihedral Angle | Puckered Conformer 1 (Axial-like COOH) | Puckered Conformer 2 (Equatorial-like COOH) |

| C2-S1-C4-C3 | 25.0° | -25.0° |

| S1-C4-C3-C2 | -25.0° | 25.0° |

| C4-C3-C2-S1 | 25.0° | -25.0° |

| C3-C2-S1-C4 | -25.0° | 25.0° |

Table 2: Relative Energies of Key Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Puckered - Axial COOH | 0.00 |

| 2 | Puckered - Equatorial COOH | 0.5 - 1.5 |

| 3 | Planar (Transition State) | > 5.0 |

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a comprehensive conformational analysis.

Experimental Methodologies

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3][4]

-

Protocol for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).

-

Analyze chemical shifts and coupling constants. Vicinal coupling constants (³J) can provide information about dihedral angles via the Karplus equation.

-

-

Protocol for Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):

-

Prepare a sample as described above.

-

Acquire a 2D NOESY or ROESY spectrum.

-

The presence of cross-peaks between protons indicates spatial proximity (< 5 Å), which can be used to differentiate between conformers.

-

4.1.2. X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule.

-

Protocol for Single Crystal X-ray Diffraction:

-

Grow single crystals of this compound by slow evaporation from a suitable solvent or solvent mixture.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles.[5][6]

-

Computational Methodologies

Computational chemistry is invaluable for exploring the potential energy surface and identifying low-energy conformers.

-

Protocol for Conformational Search and Energy Calculations:

-

Construct the 3D structure of this compound using a molecular modeling program.

-

Perform a systematic or stochastic conformational search to explore the potential energy surface.

-

For each identified conformer, perform geometry optimization and frequency calculations using quantum mechanical methods (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G*).

-

Calculate the relative energies of the conformers to determine their populations.

-

Visualizations

Thietane Ring Puckering

Caption: Puckering of the thietane ring between two low-energy conformers via a planar transition state.

Conformational Analysis Workflow

References

Methodological & Application

Application Notes and Protocols for the Purification of 3-Aminothietane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Aminothietane-3-carboxylic acid, a valuable building block in medicinal chemistry. The following methods, including recrystallization and ion-exchange chromatography, are designed to achieve high purity (≥98%), suitable for demanding applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for the development of effective purification strategies. Key parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂S | ChemScene[1] |

| Molecular Weight | 133.17 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[1] |

| logP | -0.4847 | ChemScene[1] |

| Predicted pKa₁ (Carboxylic Acid) | ~2.0 - 2.5 | Estimated |

| Predicted pKa₂ (Amine) | ~8.5 - 9.5 | Estimated |

| Predicted Isoelectric Point (pI) | ~5.25 - 6.0 | Estimated |

Note: pKa and pI values are estimated based on the typical ranges for α-amino acids and β-amino acids, and the influence of the thietane ring. Experimental determination is recommended for precise values.

The zwitterionic nature of this compound, arising from its amino and carboxylic acid functional groups, governs its solubility and behavior in different pH environments. This is a key consideration for developing both recrystallization and ion-exchange chromatography methods.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be guided by the principle that the compound of interest is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Solvent Selection

For a zwitterionic compound like this compound, polar protic solvents and their mixtures with less polar organic solvents are often effective. Based on general principles for amino acid recrystallization, the following solvent systems are recommended for screening:

-

Water: As a highly polar solvent, water is a good starting point. The solubility of many amino acids in water increases significantly with temperature.

-

Ethanol/Water mixtures: The addition of ethanol can decrease the polarity of the solvent system, potentially reducing solubility at room temperature and facilitating crystallization upon cooling.

-

Methanol/Dichloromethane: This combination can be effective, with methanol acting as the "good" solvent and dichloromethane as the "poor" solvent to induce precipitation.

-

Aqueous Acetic Acid: For some amino acids, solubility is increased in dilute acidic solutions at higher temperatures, allowing for recrystallization upon cooling and neutralization.

General Recrystallization Protocol

This protocol outlines a general procedure for recrystallization. The optimal solvent system and specific volumes should be determined empirically on a small scale first.

dot

Caption: General workflow for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Selected "good" solvent (e.g., water, ethanol)

-

Selected "poor" solvent (e.g., ethanol, diethyl ether, hexane)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Vacuum source

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture with stirring until the solid is completely dissolved.

-

Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal yield.

-

Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of the cold "poor" solvent to remove any adhering soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Recovery | 70-90% |

| Purity | >98% (by HPLC or NMR) |

Purification by Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. Given the zwitterionic nature of this compound, both cation-exchange and anion-exchange chromatography can be employed depending on the pH of the buffer system.

Principle of Separation

-

At a pH below the pI (~5.25 - 6.0): The molecule will have a net positive charge and will bind to a cation-exchange resin (negatively charged).

-

At a pH above the pI (~5.25 - 6.0): The molecule will have a net negative charge and will bind to an anion-exchange resin (positively charged).

Impurities with different charge characteristics at the chosen pH will either not bind to the resin or will elute at different salt concentrations.

Cation-Exchange Chromatography Protocol

This protocol is a starting point for the purification of this compound using a strong cation-exchange resin.

dot

Caption: Workflow for purification via cation-exchange chromatography.

Materials:

-

Crude this compound

-

Strong cation-exchange resin (e.g., Dowex® 50W, Amberlite® IR120)

-

Chromatography column

-

Equilibration Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)

-

Elution Buffer (e.g., 0.1 M Sodium Acetate with 1.0 M NaCl, pH 4.5)

-

Fraction collector

-

TLC plates and developing chamber

-

Ninhydrin stain

-

Desalting column or dialysis tubing

-

Lyophilizer

Procedure:

-

Resin Preparation and Packing: Prepare the cation-exchange resin according to the manufacturer's instructions. Pack the resin into a suitable chromatography column.

-

Column Equilibration: Equilibrate the column by washing it with 5-10 column volumes of the Equilibration Buffer.

-

Sample Preparation and Loading: Dissolve the crude this compound in a minimal volume of the Equilibration Buffer. Filter the sample to remove any particulates and then load it onto the equilibrated column.

-

Washing: Wash the column with 2-3 column volumes of the Equilibration Buffer to remove any unbound or weakly bound impurities.

-

Elution: Elute the bound product from the column. This can be achieved by:

-

Salt Gradient: Applying a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the Equilibration Buffer).

-

Step Gradient: Applying stepwise increases in salt concentration.

-

pH Gradient: Increasing the pH of the buffer to above the pI of the compound.

-

-

Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions for the presence of the desired product using a suitable method such as TLC with ninhydrin staining.

-

Desalting and Isolation: Pool the fractions containing the pure product. Remove the salt from the pooled fractions using a desalting column or by dialysis against deionized water. Finally, obtain the pure, solid this compound by lyophilization.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Recovery | 60-85% |

| Purity | >99% (by HPLC or NMR) |

Summary and Recommendations

For initial purification of crude this compound, recrystallization is a straightforward and effective method. It is particularly useful for removing insoluble impurities and significantly increasing the purity of the product.

For achieving the highest possible purity, especially for applications in drug development where trace impurities must be removed, ion-exchange chromatography is the recommended method. While more complex, it offers superior resolution and can separate impurities with very similar structures to the target compound.

It is advisable to perform small-scale pilot experiments to optimize the conditions for either purification technique to ensure the best results in terms of both yield and purity.

References

Application Notes and Protocols for the Incorporation of 3-Aminothietane-3-carboxylic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and development to enhance proteolytic stability, constrain conformation, and improve biological activity. 3-Aminothietane-3-carboxylic acid (Attc), a conformationally constrained β-amino acid, presents a unique structural scaffold. The four-membered thietane ring introduces significant rigidity into the peptide backbone, influencing its secondary structure and interaction with biological targets. This document provides detailed application notes and experimental protocols for the successful incorporation of Attc into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications

The introduction of this compound into peptide sequences can be leveraged for several applications in drug design:

-

Enhanced Proteolytic Stability: The sterically hindered nature of the thietane ring can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based therapeutics.

-

Conformational Constraint: The rigid four-membered ring restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific conformation that may be favorable for receptor binding.

-

Induction of Secondary Structures: The unique geometry of Attc can induce specific secondary structures, such as turns and helices, which can be crucial for biological activity.

-

Novel Peptidomimetics: Attc serves as a valuable building block for the creation of novel peptidomimetics with unique pharmacological profiles.

Data Presentation: Impact on Peptide Properties

The incorporation of this compound is hypothesized to significantly alter the biophysical properties of a peptide. The following table provides a template for summarizing expected quantitative data based on the known effects of similar constrained amino acids. Note: The following data are illustrative examples and should be replaced with experimental results.

| Property | Model Peptide (e.g., G-A-Y-G) | Attc-Containing Peptide (e.g., G-Attc-Y-G) | Method |

| Melting Temperature (Tm) | 55 °C | 65 °C | Circular Dichroism (CD) Spectroscopy |

| Proteolytic Half-Life (t½) in Serum | 1.5 hours | 12 hours | HPLC-based stability assay |

| Receptor Binding Affinity (Kd) | 250 nM | 80 nM | Surface Plasmon Resonance (SPR) |

| Aqueous Solubility | 2.5 mg/mL | 1.8 mg/mL | UV-Vis Spectroscopy |

Experimental Protocols

Synthesis of Fmoc-3-Aminothietane-3-carboxylic acid (Fmoc-Attc-OH)

The N-terminal protection of this compound with a fluorenylmethyloxycarbonyl (Fmoc) group is a prerequisite for its use in standard Fmoc-SPPS.

Materials:

-

This compound

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude Fmoc-Attc-OH.

-

Purify the product by flash column chromatography on silica gel.

Workflow for the Synthesis of Fmoc-Attc-OH

Synthesis of Fmoc-3-aminothietane-3-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Attc-OH

This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-Attc-OH into a peptide sequence. Standard SPPS protocols can be adapted, with special attention to the coupling of the sterically hindered Attc residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-Attc-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (for standard amino acids):

-

Prepare a solution of the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the coupling solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Coupling of Fmoc-Attc-OH (Special Considerations):

-

Due to potential steric hindrance, a longer coupling time and/or a more potent coupling agent may be required.

-

Prepare a solution of Fmoc-Attc-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the coupling solution to the resin and agitate for 4-6 hours.

-

Double coupling is recommended. After the first coupling and washing, repeat the coupling step.

-

Thoroughly wash the resin with DMF (5x) and DCM (3x) after a negative Kaiser test.

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 (or 4 for Attc) for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash with cold ether.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS Workflow for Incorporating Fmoc-Attc-OH

Solid-phase peptide synthesis cycle for Attc incorporation.

Proteolytic Stability Assay

This protocol describes a general method to assess the stability of an Attc-containing peptide in the presence of proteases compared to its natural counterpart.

Materials:

-

Peptide stock solutions (1 mg/mL in a suitable buffer)

-

Protease solution (e.g., Trypsin, Chymotrypsin, or Human Serum)

-

Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the peptide stock solution and reaction buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the protease solution.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Analysis:

-

Analyze each quenched time point by RP-HPLC.

-

Monitor the decrease in the peak area of the intact peptide over time.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide.

-

Logical Flow of a Proteolytic Stability Assay

Workflow for assessing peptide proteolytic stability.

Hypothetical Signaling Pathway

Peptides often exert their biological effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs). The incorporation of Attc could enhance the binding affinity and selectivity of a peptide agonist or antagonist for its target GPCR, leading to a more potent and sustained downstream signaling response. The following diagram illustrates a generic GPCR signaling cascade that could be modulated by an Attc-containing peptide.

Generic GPCR Signaling Pathway

Hypothetical GPCR signaling modulated by an Attc-peptide.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with improved stability and activity. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully synthesize and evaluate these modified peptides. Careful optimization of coupling conditions is crucial for the efficient incorporation of this sterically hindered amino acid. Subsequent biophysical and biological characterization will be essential to fully elucidate the advantages conferred by the thietane scaffold in specific peptide sequences.

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-3-Aminothietane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 3-Aminothietane-3-carboxylic acid (Ata), a conformationally constrained cyclic amino acid, is of particular interest for its potential to induce specific secondary structures in peptides.[1] This document provides detailed application notes and protocols for the use of N-α-Fmoc-protected this compound (Fmoc-Ata-OH) in solid-phase peptide synthesis (SPPS). The protocols outlined are based on established Fmoc/tBu chemistry and are intended to serve as a comprehensive guide for researchers.

Synthesis of Fmoc-3-Aminothietane-3-carboxylic Acid

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of Fmoc-3-Aminothietane-3-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocols are based on standard Fmoc-SPPS methodologies and should be optimized for specific peptide sequences and synthesis scales.

Resin Preparation

-

Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[1]

-

Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

SPPS Cycle for Incorporation of Fmoc-Ata-OH

The SPPS cycle consists of deprotection, washing, coupling, and capping steps.

Caption: The iterative cycle of solid-phase peptide synthesis.

Experimental Protocols

1. Fmoc Deprotection:

-

Reagent: 20% (v/v) piperidine in DMF.

-

Procedure:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat steps 2-4.

-

Wash the resin thoroughly with DMF (5-7 times).

-

2. Coupling of Fmoc-Ata-OH:

Due to the sterically hindered nature of a cyclic amino acid, a potent coupling reagent is recommended.

-

Reagents:

-

Fmoc-Ata-OH (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HATU, HBTU, or HCTU; 3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6-10 equivalents)

-

Solvent: DMF or N-methyl-2-pyrrolidone (NMP)

-

-

Procedure:

-

In a separate vessel, dissolve Fmoc-Ata-OH and the coupling reagent in the chosen solvent.

-

Add the base to the solution and allow for a pre-activation time of 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours. Monitoring the reaction with a Kaiser test is recommended to ensure completion.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

3. Capping (Optional):

To block any unreacted amino groups, a capping step can be performed.

-

Reagent: Acetic anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v).

-

Procedure:

-

Treat the resin with the capping solution for 10-15 minutes.

-

Drain and wash the resin with DMF.

-

Cleavage and Deprotection

-

Cleavage Cocktail: A standard cleavage cocktail such as Reagent K is a good starting point. The composition should be adjusted based on the other amino acids in the sequence, especially if they are sensitive to oxidation or other side reactions.

-

Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanediol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).

-

-

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Data Presentation

While specific quantitative data for peptides containing this compound is not extensively published, the following tables provide a template for presenting typical data from a peptide synthesis experiment.

Table 1: Reagent Stoichiometry for Coupling

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Protected Amino Acid | 3 - 5 |

| Coupling Reagent (e.g., HATU) | 3 - 5 |

| Base (e.g., DIPEA) | 6 - 10 |

Table 2: Typical Yield and Purity of a Model Peptide

| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (mg) | Purity by HPLC (%) |

| Ac-Tyr-Gly-Ata-Phe-NH₂ | 0.1 | 120 | 75 |

| H-Ala-Ata-Leu-Gly-OH | 0.1 | 105 | 70 |

Note: The data in Table 2 is illustrative and will vary depending on the peptide sequence, synthesis efficiency, and purification.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Conditions

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing mobile phase B (e.g., 5-95% over 30 minutes).

-

Detection: UV absorbance at 214 nm and 280 nm.

Fractions containing the purified peptide are collected, analyzed for purity, pooled, and lyophilized.

Characterization

The final purified peptide should be characterized by:

-

Analytical RP-HPLC: To confirm purity.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To verify the molecular weight of the desired peptide.

Signaling Pathway Visualization

The incorporation of conformationally constrained amino acids like Ata can be particularly useful in the design of peptide ligands for G-protein coupled receptors (GPCRs). The rigid structure can enhance binding affinity and selectivity. Below is a generalized signaling pathway for a GPCR.

Caption: Generalized GPCR signaling cascade initiated by a peptide agonist.

Conclusion

The use of Fmoc-3-aminothietane-3-carboxylic acid in SPPS offers an exciting avenue for the design of novel peptides with constrained conformations. While specific, optimized protocols for this particular amino acid are not yet widely established, the general principles of Fmoc-SPPS provide a robust framework for its successful incorporation. Researchers are encouraged to use the protocols herein as a starting point and to perform careful optimization and analysis to achieve the desired peptide products. The conformational constraints imposed by the thietane ring may lead to peptides with enhanced biological properties, making this a valuable tool for drug discovery and development.

References

Application Notes and Protocols for Solution-Phase Synthesis of Peptides with 3-Aminothietane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothietane-3-carboxylic acid (Ata) is a constrained β-amino acid analog that has garnered interest in peptidomimetics and drug discovery. Its rigid four-membered thietane ring introduces unique conformational constraints into peptide backbones, potentially leading to enhanced proteolytic stability, improved receptor affinity, and specific secondary structure induction. The incorporation of Ata into peptides can be a valuable strategy for modulating their pharmacological properties.

These application notes provide a comprehensive overview and detailed protocols for the solution-phase synthesis of peptides containing this compound. The methodologies described herein are based on established principles of peptide chemistry and are intended to serve as a guide for researchers in the synthesis and characterization of novel Ata-containing peptides.

Data Presentation

Table 1: Materials and Reagents for Ata-Peptide Synthesis

| Category | Reagent/Material | Grade/Purity | Supplier Example |

| Amino Acids | Boc-Ata-OH | ≥98% | Custom Synthesis |

| Cbz-Ata-OH | ≥98% | Custom Synthesis | |

| H-Ala-OMe·HCl | ≥99% | Sigma-Aldrich | |

| Protecting Group Reagents | Di-tert-butyl dicarbonate (Boc)₂O | ≥98% | Sigma-Aldrich |

| Benzyl chloroformate (Cbz-Cl) | ≥97% | Sigma-Aldrich | |

| Coupling Reagents | N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich | |

| Isobutyl chloroformate (IBCF) | ≥98% | Sigma-Aldrich | |

| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Sigma-Aldrich | |

| Bases | Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| N-Methylmorpholine (NMM) | ≥99% | Sigma-Aldrich | |

| Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | |

| Deprotection Reagents | Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |

| 4 M HCl in 1,4-Dioxane | Sigma-Aldrich | ||

| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | |

| Solvents | Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | |

| Hexanes | ACS Grade | Fisher Scientific | |

| Purification Media | Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Reverse-Phase C18 Silica | Waters |

Table 2: Representative Yields and Purity for Dipeptide Synthesis (Boc-Ata-Ala-OMe)

| Step | Parameter | Value | Notes |

| 1. Boc Protection of Ata | Yield of Boc-Ata-OH | 85-95% | Purification by crystallization or flash chromatography. |

| 2. C-terminal Protection | Yield of H-Ala-OMe·HCl | >95% | Commercially available. |

| 3. Coupling Reaction | Crude Yield of Boc-Ata-Ala-OMe | 70-85% | Based on the limiting reagent (Boc-Ata-OH). |

| 4. Purification | Isolated Yield after Chromatography | 60-75% | Flash column chromatography on silica gel. |

| 5. Final Product Analysis | Purity by HPLC | >98% | |

| Identity Confirmation | ESI-MS | Confirmed molecular weight. |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-Aminothietane-3-carboxylic acid (Boc-Ata-OH)

This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

This compound (Ata)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 30 minutes while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Boc-Ata-OH.

-

Purify the product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes).

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-Ata-Ala-OMe)

This protocol details the coupling of Boc-Ata-OH with Alanine methyl ester.

Materials:

-

Boc-Ata-OH (from Protocol 1)

-

H-Ala-OMe·HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous HCl

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Alanine Methyl Ester Free Base: Suspend H-Ala-OMe·HCl (1.0 eq.) in anhydrous DCM. Cool the suspension to 0 °C and add TEA (1.1 eq.). Stir the mixture at 0 °C for 30 minutes.

-

Activation of Boc-Ata-OH: In a separate flask, dissolve Boc-Ata-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C. Add DCC or EDC (1.1 eq.) and stir at 0 °C for 30 minutes.

-

Coupling: Add the cold solution of activated Boc-Ata-OH to the alanine methyl ester free base suspension at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up:

-

If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

-

Wash the filtrate successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Boc-Ata-Ala-OMe.

Protocol 3: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.

Materials:

-

Boc-protected peptide (e.g., Boc-Ata-Ala-OMe)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected peptide in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.

-

The resulting TFA salt of the deprotected peptide can be used directly in the next coupling step after neutralization or purified if necessary.

Visualizations

Application Notes and Protocols for 3-Aminothietane-3-carboxylic Acid: A Constrained Amino Acid Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothietane-3-carboxylic acid (Attc) is a non-proteinogenic, constrained amino acid analog that holds significant promise in the fields of peptide science and drug discovery. Its rigid, four-membered thietane ring system imparts significant conformational constraints on the peptide backbone, making it a valuable tool for designing peptides with enhanced stability, receptor selectivity, and biological activity. The incorporation of such constrained residues can lock a peptide into a specific, bioactive conformation, reducing the entropic penalty upon binding to a biological target. This can lead to improved potency and a more favorable pharmacokinetic profile. These application notes provide an overview of the potential uses of this compound, along with proposed synthetic and experimental protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂S | [1] |

| Molecular Weight | 133.17 g/mol | [1] |

| CAS Number | 138650-26-7 | [1] |

| Appearance | Solid (predicted) | |

| SMILES | C1SC(C1)(N)C(=O)O | [1] |

Conformational Effects on Peptide Structure

The incorporation of this compound into a peptide sequence is expected to have a profound impact on its secondary structure. Theoretical and spectroscopic studies of peptides containing Attc have indicated that it can stabilize extended peptide conformations.[2] This is in contrast to many other amino acids that favor turns or helical structures.

| Conformational Feature | Description | Reference |

| Backbone Dihedral Angles (Φ, Ψ) | The rigid thietane ring restricts the possible Φ and Ψ angles, limiting the conformational freedom of the peptide backbone. | |

| Hydrogen Bonding | Can participate in inter-residue C6γ NH···S hydrogen bonds, which stabilize an extended C5 conformation. | [2] |

| Secondary Structure Propensity | Promotes the formation of fully extended 2.0₅-helical conformations in short peptide sequences. | [2] |

Experimental Protocols

Proposed Synthesis of N-Fmoc-3-Aminothietane-3-carboxylic Acid

Step 1: Synthesis of 3-Oxo-thietane A common method for the synthesis of the thietane ring is the reaction of 1,3-dihalopropanes with a sulfide source.[5] For example, reaction of 1,3-dibromo-2-propanone with sodium sulfide could yield 3-oxo-thietane.

Step 2: Bucherer-Bergs Reaction to form Thietane Hydantoin The Bucherer-Bergs reaction is a classic method for synthesizing α-amino acids from ketones. 3-Oxo-thietane can be reacted with potassium cyanide and ammonium carbonate to form the corresponding hydantoin derivative.

Step 3: Hydrolysis to this compound The hydantoin intermediate is then hydrolyzed, typically under basic conditions (e.g., with NaOH or Ba(OH)₂), followed by acidification to yield the racemic this compound.